molecular formula C7H13NO B13452922 (5-Aminospiro[2.3]hexan-5-yl)methanol

(5-Aminospiro[2.3]hexan-5-yl)methanol

Cat. No.: B13452922
M. Wt: 127.18 g/mol
InChI Key: HBQPBDMTDZOVTO-UHFFFAOYSA-N
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Description

(5-Aminospiro[2.3]hexan-5-yl)methanol: is a unique organic compound characterized by a spirocyclic structure. This compound features a spiro[2.3]hexane core with an amino group and a hydroxymethyl group attached to the same carbon atom. The spirocyclic structure imparts rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminospiro[2.3]hexan-5-yl)methanol typically involves the reaction of spiro[2.3]hexane derivatives with appropriate reagents to introduce the amino and hydroxymethyl groups. One common method involves the reaction of spiro[2.3]hexane-5-carboxylic acid with ammonia or an amine, followed by reduction to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness, often involving catalytic hydrogenation and other techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (5-Aminospiro[2.3]hexan-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which (5-Aminospiro[2.3]hexan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: (5-Aminospiro[2.3]hexan-5-yl)methanol stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties. Its rigidity and ability to participate in diverse chemical reactions make it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(5-aminospiro[2.3]hexan-5-yl)methanol

InChI

InChI=1S/C7H13NO/c8-7(5-9)3-6(4-7)1-2-6/h9H,1-5,8H2

InChI Key

HBQPBDMTDZOVTO-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(CO)N

Origin of Product

United States

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